molecular formula C13H9Cl4N3O B12059372 Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard

Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard

Cat. No.: B12059372
M. Wt: 365.0 g/mol
InChI Key: VIRKTPJWYSJBRP-UHFFFAOYSA-N
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Description

Aminotriclabendazole hydrochloride (CAS: 1448346-37-9) is a high-purity analytical standard certified under the VETRANAL™ brand, primarily used for quality control and regulatory compliance in veterinary pharmaceuticals and residue analysis. Its molecular formula is C₁₃H₈Cl₃N₃O·HCl, with a molecular weight of 365.04 g/mol . This compound is structurally related to triclabendazole, a broad-spectrum anthelmintic used to treat parasitic infections in livestock. As a VETRANAL™ standard, it is validated for use in chromatographic techniques such as HPLC and GC, ensuring ≥99.0% purity (HPLC) and compliance with stringent shelf-life specifications . Applications include residue monitoring in animal tissues and environmental samples to ensure food safety and regulatory adherence .

Properties

Molecular Formula

C13H9Cl4N3O

Molecular Weight

365.0 g/mol

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-1H-benzimidazol-2-amine;hydrochloride

InChI

InChI=1S/C13H8Cl3N3O.ClH/c14-6-2-1-3-10(12(6)16)20-11-5-9-8(4-7(11)15)18-13(17)19-9;/h1-5H,(H3,17,18,19);1H

InChI Key

VIRKTPJWYSJBRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C3C(=C2)N=C(N3)N)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aminotriclabendazole hydrochloride involves the reaction of 5-chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole with ammonia in the presence of hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired product. The reaction can be summarized as follows:

5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole+NH3+HClAminotriclabendazole hydrochloride\text{5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole} + \text{NH}_3 + \text{HCl} \rightarrow \text{Aminotriclabendazole hydrochloride} 5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzoimidazole+NH3​+HCl→Aminotriclabendazole hydrochloride

Industrial Production Methods

Industrial production of Aminotriclabendazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization and chromatography to obtain the analytical standard grade product .

Chemical Reactions Analysis

Types of Reactions

Aminotriclabendazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products Formed

Scientific Research Applications

Based on the search results, information on the applications of "Aminotriclabendazole hydrochloride, VETRANAL(TM), analytical standard" is limited. However, the search results do provide information on Triclabendazole, which Aminotriclabendazole is related to.

Triclabendazole Overview
Triclabendazole is an anthelmintic drug used to treat parasitic infections in animals like cows, goats, and sheep . It is a benzimidazole anthelmintic that inhibits microtubule formation in parasites and has a narrow spectrum of activity .

Applications of Triclabendazole:

  • Veterinary Use: Triclabendazole oral suspension is used in cows, goats, and sheep for treating mixed trematode (fluke), nematode, and arthropod infections, including gastrointestinal roundworms, lungworms, liver fluke, and nasal bots .
  • Human Use: Triclabendazole is effective in treating human fascioliasis in adults and children at all stages of infection . Studies have established that a triclabendazole dose of 10 mg/kg (single dose or two 5 mg/kg doses) is effective and well-tolerated in adult and pediatric patients . A total dose of 20 mg/kg (10 mg/kg doses given on Days 1 and 3) has also shown very high cure rates and is well-tolerated .
  • Treatment of Chronic Fascioliasis: A single oral dose of triclabendazole (10 mg/kg of body weight) has been used to treat individuals with chronic hepatic fascioliasis .
  • Veterinary Dosage: For sheep, the maximum dosage of Triclabendazole Oral Suspension is 1ml per 5kg of body weight, and for calves and cattle, it is 1ml per 4kg of body weight .
  • Fascioliasis Treatment Failure: Nitazoxanide was found to be partially effective in cases of Triclabendazole (TCBZ) treatment failure in acute human fascioliasis .

Mechanism of Action

The mechanism of action of Aminotriclabendazole hydrochloride involves its interaction with the microtubules in cells. It binds to the β-tubulin subunit, inhibiting the polymerization of microtubules, which is essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis. The compound’s molecular targets include the microtubule-associated proteins and pathways involved in cell division .

Comparison with Similar Compounds

Hydroxytriclabendazole (CAS: Not specified)

  • Molecular Formula: C₁₃H₈Cl₃N₃O₂S (synonym: 2,3-Dichloro-4-{[6-chloro-2-(methylthio)-1H-benzimidazol-5-yl]oxy}phenol).
  • Key Differences: The hydroxyl (-OH) group replaces the amino (-NH₂) group in aminotriclabendazole, altering polarity and detection parameters. Both are triclabendazole metabolites but differ in metabolic pathways and residue profiles .
  • Applications : Used in environmental and veterinary residue studies to track oxidative degradation products .

Mebendazole-amine (CAS: 52329-60-9)

  • Molecular Formula : C₁₆H₁₃N₃O₂·HCl.
  • Key Differences: A deacetylated metabolite of mebendazole, another benzimidazole anthelmintic. Unlike aminotriclabendazole, it lacks chloro substituents, reducing hydrophobicity.
  • Applications : Forensic toxicology and pharmaceutical quality control, validated for HPLC/GC with similar purity standards (≥99.0%) .

Veterinary Beta-Agonists and Antibiotics

Bromchlorbuterol Hydrochloride (CAS: Not specified)

  • Molecular Formula : C₁₂H₁₈BrClN₂O·HCl.
  • Key Differences : A beta-agonist with bromo and chloro substituents, structurally distinct from benzimidazoles. Used for growth promotion monitoring in livestock.

Tetracycline Hydrochloride (CAS: 64-75-5)

  • Molecular Formula : C₂₂H₂₅ClN₂O₈.
  • Key Differences : A tetracycline-class antibiotic, unrelated to benzimidazoles. Used for bacterial infection treatment rather than parasitic control.
  • Applications : Residue testing in dairy and poultry; certified for USP, EP, and BP compliance .

General Analytical Standards

1-Aminohydantoin Hydrochloride (CAS: 2827-56-7)

  • Molecular Formula : C₃H₅N₃O₂·HCl.
  • Key Differences: A hydantoin derivative used in nitrofuran metabolite analysis. Smaller molecular weight (151.55 g/mol) compared to aminotriclabendazole.
  • Applications : Food safety testing; validated for HPLC with ≥99.0% purity .

Lincomycin Hydrochloride (CAS: Not specified)

  • Molecular Formula : C₁₈H₃₄N₂O₆S·HCl.
  • Key Differences: A lincosamide antibiotic. Used in stability studies of intravenous formulations, contrasting with aminotriclabendazole’s tissue residue focus .

Comparative Data Table

Compound Molecular Formula CAS Number Purity (%) Key Applications Analytical Methods
Aminotriclabendazole HCl C₁₃H₈Cl₃N₃O·HCl 1448346-37-9 ≥99.0 Veterinary residue analysis HPLC, GC
Hydroxytriclabendazole C₁₃H₈Cl₃N₃O₂S N/A ≥99.0 Environmental degradation studies HPLC, GC
Mebendazole-amine C₁₆H₁₃N₃O₂·HCl 52329-60-9 ≥99.0 Forensic toxicology HPLC, GC
Bromchlorbuterol HCl C₁₂H₁₈BrClN₂O·HCl N/A ≥99.0 Meat adulteration detection HPLC, GC
Tetracycline HCl C₂₂H₂₅ClN₂O₈ 64-75-5 ≥95.0 Antibiotic residue testing HPLC, UV-Vis
1-Aminohydantoin HCl C₃H₅N₃O₂·HCl 2827-56-7 ≥99.0 Nitrofuran metabolite analysis HPLC, MS

Biological Activity

Aminotriclabendazole hydrochloride, marketed as VETRANAL™, is an analytical standard derived from the benzimidazole class of compounds, primarily recognized for its potent anthelmintic properties. This article delves into its biological activity, including mechanisms of action, efficacy against various parasites, and relevant case studies.

Aminotriclabendazole hydrochloride functions by inhibiting the polymerization of tubulin into microtubules, which is crucial for cellular processes such as mitosis and intracellular transport in helminths. This mechanism disrupts the cytoskeleton of the parasites, leading to their immobilization and eventual death. The compound also exhibits activity against specific transporters that can influence its pharmacokinetics and efficacy.

Efficacy Against Parasites

Aminotriclabendazole hydrochloride is particularly effective against liver flukes, such as Fasciola hepatica, and has been utilized in veterinary medicine for the treatment of fascioliasis. Its efficacy has been documented in various studies:

  • Triclabendazole has been shown to significantly reduce the burden of Fasciola hepatica in infected animals. In a study involving sheep, treatment with triclabendazole resulted in a marked decrease in egg counts and improved overall health indicators .
  • Combination therapies involving aminotriclabendazole and other anthelmintics have demonstrated enhanced effectiveness against resistant strains of parasites. For instance, combining aminotriclabendazole with fenbendazole has shown synergistic effects in controlling liver fluke infections .

Pharmacokinetics

The pharmacokinetic profile of aminotriclabendazole hydrochloride indicates rapid absorption and distribution within the host organism. Studies have reported that its metabolites, particularly triclabendazole sulfoxide (TCBZSO) and triclabendazole sulfone (TCBZSO2), are responsible for its prolonged action against parasites. These metabolites inhibit the ABCG2 transporter, enhancing the bioavailability of other therapeutic agents when administered concurrently .

Case Studies

  • Case Study on Sheep : A field study conducted on a flock of sheep demonstrated that administration of aminotriclabendazole led to a significant reduction in Fasciola hepatica egg counts within two weeks post-treatment. The study highlighted the compound's effectiveness in preventing reinfection during grazing seasons.
  • Clinical Trial in Cattle : A clinical trial involving cattle infected with liver flukes showed that a single dose of aminotriclabendazole resulted in over 90% efficacy in reducing parasite load, with minimal adverse effects observed .

Research Findings

Recent research has expanded the understanding of aminotriclabendazole's biological activity:

  • Inhibition Studies : In vitro studies using human ABCG2-enriched membranes revealed that TCBZSO and TCBZSO2 effectively inhibit ABCG2 activity, which is crucial for understanding drug interactions and optimizing therapeutic regimens .
  • Gene Expression Studies : Research examining the expression levels of cytochrome P450 enzymes (CYP1A1 and CYP1A2) indicated that repeated exposure to aminotriclabendazole may induce these enzymes, potentially affecting drug metabolism in livestock .

Summary Table

Parameter Details
Chemical Name Aminotriclabendazole hydrochloride
Class Benzimidazole derivative
Primary Use Anthelmintic treatment
Target Parasites Fasciola hepatica, Paragonimus spp.
Mechanism of Action Inhibition of tubulin polymerization
Efficacy Rate (Clinical Trials) >90% reduction in parasite load
Pharmacokinetics Rapid absorption; active metabolites

Q & A

Q. What are the critical considerations for preparing stock solutions of Aminotriclabendazole hydrochloride VETRANAL™ standard to ensure analytical accuracy?

  • Methodological Answer: Stock solutions should be prepared using HPLC-grade solvents (e.g., methanol:water 50:50 v/v) to minimize contamination. Precise weighing (±0.1 mg accuracy) and volumetric dilution are critical. Store solutions at -20°C or below to prevent degradation, and verify stability via periodic LC-MS/MS analysis. Internal standards (e.g., deuterated analogs) should be spiked during preparation to correct for matrix effects .

Q. Which chromatographic techniques are most suitable for quantifying Aminotriclabendazole hydrochloride in veterinary drug residue analysis?

  • Methodological Answer: Reverse-phase HPLC-MS/MS with electrospray ionization (ESI) is the gold standard. Use a C18 column (e.g., Phenomenex Luna®) with gradient elution (acetonitrile/water + 0.1% formic acid). Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges is recommended for sample cleanup. Validate with spike-recovery studies (85–115% recovery) in biological matrices .

Q. How should researchers validate the purity of Aminotriclabendazole hydrochloride analytical standards prior to experimental use?

  • Methodological Answer: Employ orthogonal methods:
  • HPLC-UV (λ = 214 nm) to assess chromatographic purity (>98%).
  • GC-MS for volatile impurities.
  • High-resolution mass spectrometry (HRMS) to confirm molecular identity (e.g., m/z 365.04 [M+H]⁺).
    Cross-reference against certified reference materials (CRMs) from accredited providers .

Advanced Research Questions

Q. How can researchers optimize SPE protocols to improve recovery rates of Aminotriclabendazole hydrochloride from complex biological matrices?

  • Methodological Answer:
  • Sorbent Selection: Compare C18 vs. mixed-mode (e.g., Oasis® MCX) sorbents for phospholipid removal.
  • pH Adjustment: Acidify samples to pH 3–4 to enhance analyte retention.
  • Elution Optimization: Use 80:20 methanol:ethyl acetate with 2% ammonium hydroxide for maximal elution efficiency. Validate recovery using isotopically labeled internal standards (e.g., Aminotriclabendazole-d₃) .

Q. What methodological approaches are recommended for resolving matrix-induced ion suppression effects during LC-MS/MS analysis?

  • Methodological Answer:
  • Post-Column Infusion: Identify suppression zones by infusing analyte post-column into the MS during matrix injection.
  • Matrix-Matched Calibration: Prepare calibration curves in blank matrix extracts.
  • Dilution or Alternative Ionization: Reduce matrix load via sample dilution or switch to atmospheric-pressure chemical ionization (APCI) if ESI suppression persists. Report limits of detection (LOD) ≤ 0.1 ng/mL .

Q. How should contradictory results between spectrophotometric and chromatographic methods for quantification be systematically investigated?

  • Methodological Answer:
  • Cross-Validation: Use a third method (e.g., NMR or immunoassay) to resolve discrepancies.
  • Interference Testing: Spike pure analyte into the matrix to assess specificity (e.g., check for co-eluting metabolites in HPLC).
  • Statistical Analysis: Apply Bland-Altman plots or Deming regression to evaluate method agreement. Address outliers via robustness testing (e.g., varying mobile phase pH) .

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